Methicillin, a β-lactam antibiotic, played a crucial role in scientific research, particularly in studying antibiotic resistance mechanisms. Belonging to the penicillinase-stable penicillin class, it was developed to combat penicillin-resistant bacteria producing β-lactamases [, ]. While no longer clinically used, its impact on scientific understanding of bacterial resistance remains significant. Methicillin served as the defining agent for identifying methicillin-resistant Staphylococcus aureus (MRSA), a major nosocomial and community-acquired pathogen [, ].
Methicillin is classified as a beta-lactam antibiotic, which includes various subclasses such as penicillins and cephalosporins. Its structure allows it to withstand degradation by certain bacterial enzymes, making it a critical tool in treating infections caused by resistant strains. Methicillin's clinical importance has diminished due to the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which poses significant treatment challenges in healthcare settings .
The synthesis of methicillin involves several key steps that modify the basic penicillin structure. The process typically begins with the extraction of penicillin from Penicillium fungi, followed by chemical modifications to enhance its stability and efficacy against resistant bacteria.
These steps require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product .
Methicillin's molecular formula is C_17H_20N_2O_5S. Its structure features a beta-lactam ring essential for its antibacterial activity, along with a thiazolidine ring and a phenyl group that enhances its stability against beta-lactamases.
The three-dimensional conformation of methicillin allows it to bind effectively to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
Methicillin undergoes various chemical reactions that are pivotal for its antibacterial action and stability:
Understanding these reactions is essential for developing strategies to counteract resistance mechanisms in pathogenic bacteria .
Methicillin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. This occurs via several key processes:
This mechanism underscores methicillin's effectiveness against susceptible strains while highlighting the challenges posed by MRSA .
These properties are crucial for determining formulation strategies and administration routes in clinical settings .
Methicillin's primary application lies in treating infections caused by Staphylococcus aureus that are resistant to other antibiotics. While its use has declined due to resistance issues, it remains an important historical reference point in antibiotic development and serves as a basis for understanding newer beta-lactam antibiotics designed to overcome similar resistance mechanisms.
Methicillin (C₁₇H₂₀N₂O₆S), a semisynthetic β-lactam antibiotic, was developed by Beecham Research Laboratories in 1959 to address the rising prevalence of penicillin-resistant Staphylococcus aureus. This resistance was largely mediated by the bacterial enzyme penicillinase (β-lactamase), which hydrolyzed the β-lactam ring of penicillin. Methicillin’s chemical structure incorporated methoxy groups at the 2- and 6-positions of its benzyl side chain, rendering it sterically inaccessible to penicillinase enzymes [1] [9].
Clinically introduced in the United Kingdom in November 1959 under the trade name Celbenin, methicillin was hailed as a breakthrough against penicillin-resistant staphylococcal infections. However, within a year of its deployment, bacteriologist Patricia Jevons identified the first methicillin-resistant S. aureus (MRSA) isolates at the Staphylococcal Reference Laboratory in Colindale, London. These isolates, collected from three patients at a Surrey hospital in October 1960, exhibited heteroresistance—a phenomenon where only a subset of bacterial cells expressed resistance in vitro [1] [9]. Genomic analyses later confirmed these early isolates belonged to clonal complex 8 (CC8) and carried the mecA gene on a type I staphylococcal cassette chromosome mec (SCCmec) element [1].
Year | Event | Significance |
---|---|---|
1959 | Methicillin (BRL 1241) introduced clinically in the UK | First β-lactam antibiotic resistant to penicillinase |
1960 | Jevons detects MRSA in Surrey (3 isolates) | First recorded MRSA; resistance observed despite minimal methicillin exposure |
1961 | MRSA reported in the British Medical Journal | Alerted the medical community to emerging resistance |
1968 | First U.S. MRSA cases (Boston) | Highlighted global spread of resistance |
The genetic basis of methicillin resistance centers on the mecA gene, which encodes penicillin-binding protein 2a (PBP2a). PBP2a maintains bacterial cell wall synthesis even when traditional PBPs are inhibited by β-lactams due to its low binding affinity for these antibiotics [3] [5]. This gene resides on the SCCmec mobile genetic element, which integrates site-specifically into the S. aureus chromosome near the orfX locus [8]. Crucially, genomic evidence now indicates MRSA predated methicillin’s clinical use. Bayesian phylogenetic analysis of early MRSA isolates suggests the mecA-carrying SCCmec element was acquired by S. aureus ST250 in the mid-1940s—14 years before methicillin deployment. This emergence was likely driven by selective pressures from widespread penicillin use in the 1940s–1950s [1] [6].
A parallel origin involves wildlife reservoirs. European hedgehogs (Erinaceus europaeus) carry the dermatophyte Trichophyton erinacei, which naturally produces penicillin G and KPN (6-(5-hydroxy-n-valeramido)-penicillanic acid). Genomic studies confirm MRSA strains carrying mecC (a mecA homolog) arose in hedgehogs in the pre-antibiotic era (early 1800s), conferring a survival advantage in this β-lactam–enriched environment [4] [6].
Post-1960, MRSA expanded into pandemic clones. The first wave (1960s–1980s) was dominated by CC8 lineages (ST250/ST247) with SCCmec-I. Subsequent waves included CC5 (New York/Japan clone, SCCmec-II), CC22 (EMRSA-15), and CC30. Community-associated MRSA (CA-MRSA) clones like ST8-USA300 and ST59-Taiwan clone later emerged, often carrying smaller SCCmec types (IV, V) and virulence factors like Panton-Valentine leukocidin (PVL) [5] [7] [10].
Lineage (Clone) | SCCmec Type | Resistance Profile | Temporal Distribution | Key Virulence Factors |
---|---|---|---|---|
ST250/ST247 (Archaic) | I | Penicillin, tetracycline | 1960s–1980s (Europe) | None identified |
ST239/ST241 (Brazilian) | III | Multidrug-resistant | 1980s–2000s (Global) | sea, hlg |
ST5 (New York/Japan) | II | Erythromycin, ciprofloxacin | 1990s–present (Global) | tst, sek |
ST8 (USA300) | IV | Fluoroquinolones (variable) | 2000s–present (Americas) | PVL (lukSF-PV), ACME |
ST59 (Taiwan CA-MRSA) | IV/VT | Erythromycin, clindamycin | 2000s–present (Asia) | PVL (lukSF-PV), edinA |
Methicillin’s instability in vitro (rapid degradation at pH < 7.4 and 37°C) and heteroresistance challenges prompted a shift in susceptibility testing. By the 1990s, oxacillin—a more stable β-lactam—replaced methicillin for laboratory assays. Oxacillin maintains activity longer during storage and better induces mecA-mediated resistance expression. The Clinical and Laboratory Standards Institute (CLSI) now recommends oxacillin or cefoxitin (a cephalosporin that strongly induces mecA) for routine MRSA detection [2] [3].
Cefoxitin offers additional advantages as a surrogate marker: it is a potent mecA inducer and provides clearer interpretive endpoints than oxacillin. Disk diffusion and broth microdilution using cefoxitin are now standard. Key CLSI breakpoints include:
Molecular methods like mecA PCR and PBP2a immunochromatographic assays provide rapid confirmation but may miss novel resistance mechanisms (e.g., mecC or borderline oxacillin resistance) [3].
Method | Agent Used | Advantages | Limitations | Current CLSI Recommendation |
---|---|---|---|---|
Agar dilution (historical) | Methicillin | First standardized method | Degradation at 37°C; heteroresistance obscured results | Not recommended |
Broth microdilution | Oxacillin | Improved stability; detects homogenous resistance | Heteroresistance may require extended incubation | Recommended (≥4 µg/mL = R) |
Disk diffusion | Cefoxitin | Strong mecA inducer; clear zone edges | Requires strict incubation at 35°C | Preferred (≤21 mm = R) |
Latex agglutination | Anti-PBP2a antibodies | Rapid (≤15 min); high specificity | False negatives if mecA not expressed | Confirmatory method |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7